molecular formula C12H12ClNO3S2 B2869207 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1351641-90-1

2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2869207
CAS No.: 1351641-90-1
M. Wt: 317.8
InChI Key: KZVMPSKTSNBUOW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves the following steps:

  • Preparation of 2-hydroxy-2-(thiophen-2-yl)ethylamine: : This can be achieved by reacting thiophene-2-carboxaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Sulfonation: : The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group, yielding the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : Reduction reactions can lead to the formation of amines or hydroxylamines.

  • Substitution: : Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Nucleophiles such as ammonia, amines, and alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfonic acids.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Amides, ethers, esters.

Scientific Research Applications

2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

  • Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : The compound may exhibit biological activities such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Industry: : Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is similar to other sulfonamide derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • Sulfanilamide: : A well-known sulfonamide used in the treatment of bacterial infections.

  • Sulfapyridine: : Another sulfonamide with antibacterial properties.

  • Sulfisoxazole: : Used in the treatment of urinary tract infections.

These compounds share the sulfonamide group but differ in their substituents and overall molecular structure, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c13-9-4-1-2-6-12(9)19(16,17)14-8-10(15)11-5-3-7-18-11/h1-7,10,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVMPSKTSNBUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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